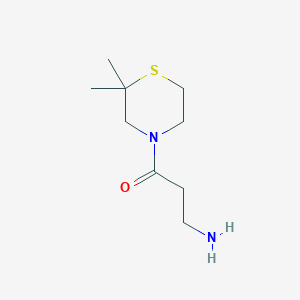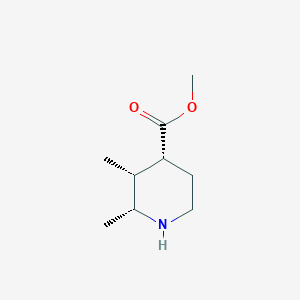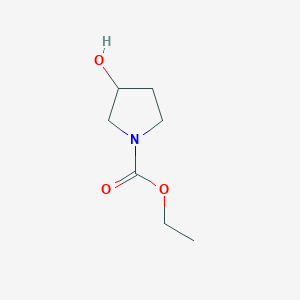
2,2'-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride is a quaternary ammonium compound. It is known for its unique structure, which includes two trimethylethanaminium groups connected by an undecanedioylbis(oxy) linker. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride typically involves the reaction of undecanedioyl chloride with N,N,N-trimethylethan-1-aminium in the presence of a suitable base. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The chloride ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like silver nitrate or sodium sulfate are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride involves its interaction with molecular targets such as cell membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with specific proteins, altering their function and activity. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(Octanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride
- 2,2’-((2,5-Diformyl-1,4-phenylene)bis(oxy))bis(N,N,N-trimethylethan-1-aminium) bromide
- 2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N,N-trimethylethanaminium)
Uniqueness
2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride is unique due to its longer undecanedioylbis(oxy) linker, which imparts distinct chemical and physical properties compared to similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C21H44Cl2N2O4 |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
trimethyl-[2-[11-oxo-11-[2-(trimethylazaniumyl)ethoxy]undecanoyl]oxyethyl]azanium;dichloride |
InChI |
InChI=1S/C21H44N2O4.2ClH/c1-22(2,3)16-18-26-20(24)14-12-10-8-7-9-11-13-15-21(25)27-19-17-23(4,5)6;;/h7-19H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
IBAZAAUGPWITCN-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCOC(=O)CCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12857260.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide](/img/structure/B12857264.png)



![4-(Benzyloxy)-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12857296.png)




![(4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12857334.png)
![(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12857348.png)
